Lipophilicity Differentiation: LogP Comparison Against Positional Isomers
The lipophilicity of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene, as predicted by XLogP3, is 3.5 . This value is distinct from the predicted LogP of 3.0 for its positional isomer 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene [1]. The 0.5 LogP unit difference translates to an approximately 3.2-fold difference in partition coefficient, which can significantly impact membrane permeability and metabolic stability in downstream biological applications [2].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 3.5 (XLogP3) |
| Comparator Or Baseline | 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene: 3.0 (Predicted) |
| Quantified Difference | ΔLogP = 0.5 (Approximately 3.2-fold difference in partition coefficient) |
| Conditions | Computational prediction (XLogP3) vs. vendor-predicted LogP |
Why This Matters
Lipophilicity is a key determinant of ADME properties; this quantifiable difference demonstrates that even positional isomers are not interchangeable for applications requiring specific pharmacokinetic profiles.
- [1] Chembase. 1-(bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene. Product Datasheet. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
